3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core substituted with a pyrazole ring, a phenyl group, a propoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the pyrazole ring and other substituents. Key steps may include:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reactions: The phenyl, propoxy, and trifluoromethyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, organometallic compounds, and various catalysts (e.g., palladium, copper) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industry: It can serve as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the propoxy group, which may affect its solubility and biological activity.
3-(1-phenyl-1H-pyrazol-4-yl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one: Contains a methoxy group instead of a propoxy group, potentially altering its electronic properties.
3-(1-phenyl-1H-pyrazol-4-yl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one: Features an ethoxy group, which may influence its pharmacokinetics.
Uniqueness
The presence of the propoxy group in 3-(1-phenyl-1H-pyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one distinguishes it from similar compounds, potentially enhancing its solubility, bioavailability, and overall biological activity. The trifluoromethyl group also contributes to its unique properties, such as increased metabolic stability and binding affinity.
Properties
IUPAC Name |
3-(1-phenylpyrazol-4-yl)-7-propoxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3/c1-2-10-29-16-8-9-17-18(11-16)30-21(22(23,24)25)19(20(17)28)14-12-26-27(13-14)15-6-4-3-5-7-15/h3-9,11-13H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCMHJDPTQFSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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